molecular formula C9H10BrNO B6228542 3-bromo-5-cyclobutoxypyridine CAS No. 1289122-57-1

3-bromo-5-cyclobutoxypyridine

Cat. No.: B6228542
CAS No.: 1289122-57-1
M. Wt: 228.1
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Description

3-Bromo-5-cyclobutoxypyridine is a brominated pyridine derivative featuring a cyclobutoxy (-O-cyclobutyl) substituent at the 5-position and a bromine atom at the 3-position. Pyridine derivatives with halogen and alkoxy substituents are critical intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and versatility in cross-coupling reactions .

The cyclobutoxy group introduces steric bulk and moderate electron-donating effects, distinguishing it from smaller alkoxy groups (e.g., methoxy) or hydroxyl substituents. Its molecular formula is inferred as C₉H₁₀BrNO (molecular weight ≈ 227.9), with the cyclobutyl ring contributing to increased lipophilicity compared to linear alkoxy analogs.

Properties

CAS No.

1289122-57-1

Molecular Formula

C9H10BrNO

Molecular Weight

228.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-cyclobutoxypyridine typically involves the bromination of 5-cyclobutoxypyridine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 3-position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-bromo-5-cyclobutoxypyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, with the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide. The reaction conditions vary depending on the desired oxidation state and the specific oxidizing agent used.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically occur in anhydrous solvents like tetrahydrofuran or diethyl ether.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, the major products can include 3-amino-5-cyclobutoxypyridine, 3-thio-5-cyclobutoxypyridine, or 3-alkoxy-5-cyclobutoxypyridine.

    Oxidation Products: Oxidation can lead to the formation of 3-bromo-5-cyclobutoxy-2-pyridone or other oxidized pyridine derivatives.

    Reduction Products: Reduction typically yields this compound derivatives with reduced functional groups.

Scientific Research Applications

Chemistry: 3-bromo-5-cyclobutoxypyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be utilized in various coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its unique structure allows for the exploration of new bioactive molecules that may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine: The compound is studied for its potential therapeutic applications. Researchers are exploring its use in the development of novel pharmaceuticals targeting specific biological pathways or molecular targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-5-cyclobutoxypyridine depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and cyclobutoxy group can influence the binding affinity and selectivity of the compound towards its target. The exact pathways involved vary depending on the biological system and the specific target being investigated.

Comparison with Similar Compounds

3-Bromo-5-Methoxypyridine (CAS 50720-12-2)

  • Molecular Formula: C₆H₆BrNO
  • Molecular Weight : 188.02
  • Substituent : Methoxy (-OCH₃) at the 5-position.
  • Electronic Effects : Methoxy is strongly electron-donating via resonance, activating the pyridine ring toward electrophilic substitution.
  • Applications : Widely used as a pharmaceutical intermediate, particularly in Suzuki-Miyaura cross-coupling reactions due to the bromine atom’s reactivity as a leaving group .
  • Key Differences : The methoxy group’s smaller size and stronger electron-donating capacity enhance solubility in polar solvents compared to the bulkier cyclobutoxy analog.

3-Bromo-5-Hydroxypyridine

  • Molecular Formula: C₅H₄BrNO
  • Molecular Weight : ~174.0
  • Substituent : Hydroxyl (-OH) at the 5-position.
  • Electronic Effects : Hydroxyl is moderately electron-withdrawing due to its acidity (pKa ~8–10), enabling deprotonation under basic conditions.
  • Applications: Serves as a precursor for functionalization (e.g., etherification or alkylation). Its synthesis involves boronic acid intermediates, as noted in .
  • Key Differences : The hydroxyl group’s acidity and hydrogen-bonding capability contrast with the cyclobutoxy group’s stability and lower polarity.

3-Bromo-5-Cyclopropylpyridine (CAS 1044210-57-2)

  • Molecular Formula : C₈H₈BrN
  • Molecular Weight : ~197.9
  • Substituent : Cyclopropyl (-C₃H₅) at the 5-position.
  • Electronic Effects : Cyclopropyl’s strained ring induces unique electronic effects, often acting as a bioisostere for aromatic groups in medicinal chemistry.
  • Applications : Used in cross-coupling reactions to synthesize bioactive molecules with enhanced metabolic stability .
  • Key Differences : The direct attachment of cyclopropyl (vs. cyclobutoxy’s ether linkage) results in higher lipophilicity and distinct electronic interactions.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Substituent Electronic Effect Key Applications
3-Bromo-5-cyclobutoxypyridine C₉H₁₀BrNO ~227.9 Cyclobutoxy Moderate electron-donating Pharmaceutical intermediates
3-Bromo-5-methoxypyridine C₆H₆BrNO 188.02 Methoxy Strong electron-donating Cross-coupling reactions
3-Bromo-5-hydroxypyridine C₅H₄BrNO ~174.0 Hydroxyl Acidic, electron-withdrawing Functionalization precursor
3-Bromo-5-cyclopropylpyridine C₈H₈BrN ~197.9 Cyclopropyl Strained ring effects Bioactive molecule synthesis

Research Findings and Implications

  • Reactivity : The cyclobutoxy group’s steric bulk may hinder nucleophilic substitution at the 3-bromo position compared to methoxy or hydroxyl analogs. However, its ether linkage offers stability under acidic conditions, unlike the hydroxyl group .
  • Solubility : Cyclobutoxypyridine is expected to exhibit lower aqueous solubility than methoxypyridine due to increased hydrophobicity, impacting formulation strategies in drug development.
  • Synthetic Utility : The bromine atom in all analogs enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), but the cyclobutoxy group’s size may require optimized catalytic systems .

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